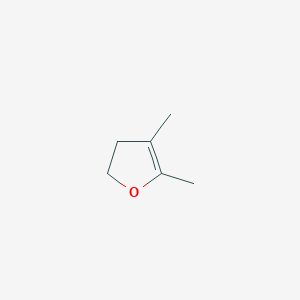

4,5-Dimethyl-2,3-dihydrofuran

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4,5-dimethyl-2,3-dihydrofuran | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O/c1-5-3-4-7-6(5)2/h3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKHBEWLCMFXCFW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(OCC1)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60297797 | |

| Record name | 4,5-dimethyl-2,3-dihydrofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60297797 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

98.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1487-16-7 | |

| Record name | 2,3-Dihydro-4,5-dimethylfuran | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1487-16-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 118163 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001487167 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC118163 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=118163 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4,5-dimethyl-2,3-dihydrofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60297797 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 4,5 Dimethyl 2,3 Dihydrofuran and Its Derivatives

Cyclization Reactions in Dihydrofuran Construction

Cyclization reactions are fundamental to the synthesis of the dihydrofuran core. These reactions involve the formation of the five-membered oxygen-containing ring from acyclic precursors.

Ring-closing metathesis (RCM) is a powerful and widely utilized reaction in organic synthesis for constructing unsaturated rings through the intramolecular metathesis of a diene. wikipedia.org This method is catalyzed by metal complexes, typically containing ruthenium, such as Grubbs' or Hoveyda-Grubbs catalysts. rsc.orgresearchgate.net The reaction proceeds via a metallacyclobutane intermediate and generally produces a cycloalkene and a volatile byproduct like ethylene (B1197577). wikipedia.org

The synthesis of dihydrofurans via RCM is a common strategy, applicable to the formation of rings ranging from 5 to 30 members, including polycycles and heterocycles containing oxygen. wikipedia.org The construction of the necessary diene precursor is often straightforward. For 2-substituted-2,5-dihydrofurans, a typical approach involves the C-vinylation and subsequent O-allylation of an aldehyde. rsc.org

While RCM of diallyl ether would be expected to yield 2,5-dihydrofuran (B41785), isomerization of the newly formed double bond can occur, leading to the formation of the more stable 2,3-dihydrofuran (B140613). wikipedia.org This isomerization is often attributed to the formation of ruthenium hydride species as a side reaction. The strategic control of this isomerization can thus be a viable pathway to 2,3-dihydrofuran derivatives.

Table 1: Overview of Ring-Closing Metathesis for Dihydrofuran Synthesis

| Feature | Description |

|---|---|

| Reaction Type | Intramolecular olefin metathesis |

| Catalysts | Grubbs' catalysts (GI, GII), Hoveyda-Grubbs II catalyst (HGII) rsc.orgresearchgate.net |

| Precursors | Acyclic dienes, often synthesized from aldehydes or ketones rsc.orgrsc.org |

| Products | Dihydrofurans (e.g., 2,5-DHF, 2,3-DHF) and ethylene wikipedia.org |

| Key Challenge | Control of double bond isomerization wikipedia.org |

Oxidative cyclization provides a direct route to dihydrofuran derivatives from 1,3-dicarbonyl compounds and alkenes. This method often employs a metal-based oxidant to initiate a free-radical cyclization cascade. Cerium(IV) ammonium (B1175870) nitrate (B79036) (CAN) has been shown to be an effective mediator for these reactions, sometimes proving superior to the more traditionally used manganese(III) acetate (B1210297) in terms of yield and experimental simplicity. researchgate.net

The reaction of 1,3-dicarbonyl compounds, such as acetylacetone (B45752) or dimedone, with alkenes in the presence of an oxidant like CAN generates radicals that undergo addition and subsequent cyclization to afford dihydrofurans in good yields. researchgate.net A similar strategy involves the copper-mediated annulation of aryl ketones with aromatic olefins. researchgate.net Furthermore, an iron-catalyzed oxidative cyclization of olefinic 1,3-dicarbonyls has been developed, showcasing the versatility of transition metals in these transformations. rsc.org A novel method for constructing polysubstituted furans involves the Sn(II)- and Cu(I)-mediated addition and oxidative cyclization of alkynoates with 1,3-dicarbonyl compounds, using 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) as the oxidant. acs.org

Gold catalysts have emerged as powerful tools for the cycloisomerization of functionalized alkynes, providing efficient access to various heterocyclic systems, including 2,3-dihydrofurans. acs.org A notable application is the gold-catalyzed intramolecular cyclo-isomerization of but-2-yn-1-ols, which proceeds under mild conditions to yield C5-substituted 2,3-dihydrofurans. acs.org This transformation is facilitated by a bifunctional phosphine (B1218219) ligand. acs.org

The mechanism is thought to involve the intermediacy of an α-allenol. acs.org Subjecting an α-allenol to the gold catalysis system can produce the desired 2,3-dihydrofuran, suggesting that the transformation of the but-2-yn-1-ol starting material proceeds through a cascade reaction involving an allenol intermediate. acs.org

Tandem processes that combine gold-catalyzed alkynol cycloisomerization with subsequent cycloadditions have also been developed. nih.gov For instance, a one-pot cycloisomerization/cycloaddition process can be used to construct complex cores where a 2,3-dihydrofuran is generated in situ and trapped in a [4+2] cycloaddition. nih.gov This strategy avoids the isolation of potentially unstable dihydrofuran intermediates. nih.gov

Tandem reactions that form multiple bonds in a single operation offer an efficient approach to complex molecules. The tandem Knoevenagel-Michael cyclization is a notable strategy for synthesizing 2,3-dihydrofuran derivatives. sci-hub.senih.gov

In one such protocol, novel 2,3-dihydrofuran derivatives are synthesized in good yields by reacting an α-tosyloxy ketone, 5,5-dimethyl-1,3-cyclohexanedione (dimedone), and various aldehydes. sci-hub.senih.gov The reaction is catalyzed by an organocatalyst like phthalazine (B143731) in acetonitrile. sci-hub.senih.gov This three-component reaction efficiently constructs the dihydrofuran ring system. Another variation involves a three-component reaction between β-ketonitriles, carbonyl- and semistabilized pyridinium (B92312) ylide precursors, and aldehydes, which proceeds via a cascade of Knoevenagel condensation, Michael addition, and intramolecular SN2 cyclization to give trans-4,5-dihydrofuran-3-carbonitriles. organic-chemistry.org Pyridinium ylides have also been employed to facilitate the synthesis of fused 2,3-dihydrofuran derivatives in a one-pot, two-step tandem reaction. acs.org

Organometallic and Transition Metal-Catalyzed Syntheses

The use of organometallic reagents and transition metal catalysts is a cornerstone of modern synthetic chemistry, enabling the formation of dihydrofurans with high efficiency and selectivity.

Manganese(III) acetate, Mn(OAc)₃, is a widely used and effective reagent for promoting the oxidative radical cyclization of 1,3-dicarbonyl compounds with alkenes to produce dihydrofurans. rsc.orgacs.org The reaction is proposed to proceed through a free-radical pathway where the Mn(III) species oxidizes the 1,3-dicarbonyl compound to generate a radical intermediate. rsc.org This radical then adds to the alkene, followed by an oxidative cyclization and reduction to yield the dihydrofuran product.

These reactions are typically carried out in acetic acid. rsc.org A wide range of 1,3-dicarbonyl compounds, including 2,4-pentanedione, ethyl acetoacetate, and dimedone, can be reacted with various alkenes to afford polysubstituted 4,5-dihydrofurans in good yields. tubitak.gov.tr

The Mn(III)-initiated aerobic oxidation of 1,3-dicarbonyl compounds represents another important pathway. researchgate.netnih.gov When the oxidation of 2,4-pentanedione is mediated by Mn(OAc)₃ at room temperature in the presence of air, it can lead to the formation of cyclic keto-hemiacetal structures like 4-acetyl-2-hydroxy-2,5-dimethylfuran-3(2H)-one, a compound closely related to the target dihydrofuran structure. mdpi.com This highlights the utility of Mn(III)-mediated aerobic oxidation in constructing highly functionalized furanone and dihydrofuran cores. researchgate.netnih.govmdpi.com

Table 2: Research Findings on Manganese(III)-Mediated Dihydrofuran Synthesis

| Reactants | Catalyst/Reagent | Product Type | Yield | Reference |

|---|---|---|---|---|

| 1,3-Diketones and Alkenes | Mn(OAc)₃ | Dihydrofurans | Good | rsc.org |

| Dimedone, 2,4-pentanedione, etc. with 1,1-Diphenyl-1-butene | Mn(OAc)₃ | 4,5-Dihydrofurans & Tetrahydrobenzofurans | 55% - 77% | tubitak.gov.tr |

| 3-Oxopropanenitriles and Unsaturated Alcohol | Mn(OAc)₃ | Polysubstituted Dihydrofurans | Moderate | researchgate.netdergipark.org.tr |

Copper-Catalyzed Cyclization of Silyl (B83357) Enol Ethers

A notable method for constructing the dihydrofuran skeleton involves the copper(II)-catalyzed cyclization of silyl enol ethers. nih.govelsevierpure.com This approach reacts silyl enol ethers derived from methyl ketones with α-diazo-β-ketoesters or α-diazoketones to yield 2-siloxy-2,3-dihydrofuran derivatives under mild conditions. nih.govorganic-chemistry.orgacs.org The catalyst, such as copper(II) hexafluoroacetylacetonate (Cu(hfacac)2), effectively facilitates a denitrogenative coupling process. organic-chemistry.org

The reaction mechanism is proposed to involve the formation of an electrophilic copper carbene intermediate. organic-chemistry.org This intermediate is then attacked by the nucleophilic silyl enol ether, which is followed by cyclization to form the 2-siloxy-2,3-dihydrofuran ring. organic-chemistry.org These products are valuable as they can act as surrogates for 1,4-diketones and can be converted in situ to a variety of 2,3,5-trisubstituted furans, pyrroles, and thiophenes. nih.govorganic-chemistry.orgorganic-chemistry.org The reaction demonstrates broad substrate tolerance, achieving moderate to good yields across various functional groups on both the silyl enol ether and the diazocarbonyl compound. organic-chemistry.org

Table 1: Scope of Copper-Catalyzed Cyclization

Palladium-Catalyzed Formations

Palladium catalysis offers a powerful and versatile toolkit for the synthesis of dihydrofurans. The Heck reaction, a cornerstone of palladium catalysis, has been applied to the arylation of 2,3-dihydrofuran. nih.gov Studies comparing various palladium precursors found that [PdCl(allyl)]₂ led to the highest conversions of iodobenzene, yielding 2-phenyl-2,3-dihydrofuran (B8783652) as the main product. nih.gov The arylation of 2,3-dihydrofuran consistently occurs at the C2 position. nih.gov Furthermore, a palladium-catalyzed asymmetric [3 + 2] cycloaddition of alkynyl esters with vinyl epoxides has been developed to produce chiral 2,3,4-trisubstituted 2,3-dihydrofurans in high yields (up to 93%) and excellent enantioselectivities (up to 94% ee). organic-chemistry.org This transformation relies on the use of a chiral benzylic-substituted P,N-ligand. organic-chemistry.org

Other significant palladium-catalyzed methods include:

Allylic Substitution Cascades : Chiral 2,3-dihydrofurans can be obtained with high enantiomeric excesses through an efficient Pd-catalyzed asymmetric allylic substitution cascade involving but-2-ene-1,4-diyl dimethyl dicarbonates and α-substituted cyano ketones. organic-chemistry.org

Coupling with Alkadienols : Multi-substituted dihydrofurans can be synthesized via a palladium-catalyzed coupling reaction between 2,3-alkadienols and ketones that have an electron-withdrawing group at the α-position. rsc.org

One-Pot Cycloaddition/Fragmentation : A one-pot process involving Pd-catalyzed asymmetric allylic cycloaddition of vinylethylene carbonates with 3-cyanochromone, followed by a base-assisted retro-Dieckmann fragmentation, yields chiral 3,4-disubstituted 2,3-dihydrofurans. acs.org

Table 2: Effect of Palladium Precursor on Heck Arylation of 2,3-Dihydrofuran

Tin-Catalyzed Cycloadditions for Dihydrofuran-3-nitriles

Tin catalysis provides an efficient route to 2-amino-4,5-dihydrofuran-3-nitriles. researchgate.net This method involves a cycloaddition reaction between α-hydroxy ketones (such as benzoins) and 1,1-dicyanoalkenes. researchgate.netresearchgate.net In this atom-economical process, tin enolates are generated in situ from the α-hydroxy ketones and act as the active catalytic species. researchgate.net The reaction can be effectively promoted by microwave irradiation, which facilitates the rapid preparation of a series of 2-amino-4,5-dihydrofuran-3-nitriles. researchgate.net

Chemo- and Regioselective Synthetic Approaches

Controlling selectivity is paramount in modern organic synthesis. For dihydrofurans, chemo-, regio-, and stereoselectivity determine the utility of a synthetic route, enabling the construction of complex molecules with precisely defined architectures.

Strategies for Stereocontrol in Dihydrofuran Synthesis

Achieving stereocontrol in dihydrofuran synthesis is crucial for accessing chiral molecules, which are vital in medicinal chemistry and natural product synthesis. Several powerful strategies have been established:

Chiral Ligands in Metal Catalysis : The use of chiral ligands is a primary method for inducing enantioselectivity. For instance, a palladium-catalyzed (3+2) cycloaddition of vinyl epoxides and propiolates employs a chiral P,N-ligand to generate 2,3,4-trisubstituted 2,3-dihydrofurans with up to 94% ee. organic-chemistry.org Similarly, a chiral phosphoramidite (B1245037) ligand is used in a Pd-catalyzed cascade reaction to produce dihydrofurans bearing quaternary stereocenters with high enantioselectivity. acs.org

Substrate-Controlled Diastereoselectivity : The stereochemical outcome can be directed by existing stereocenters within the substrate. In a rhodium(II)-catalyzed synthesis of dihydrofuran-3-imines from 1-tosyl-1,2,3-triazoles, the diastereoselectivity of the final product is dictated by the steric bulk of substituents on the starting allyl ether, achieving a diastereomeric ratio of >20:1 for bulky groups like isopropyl. acs.org

Organocatalysis : Asymmetric organocatalysis offers a metal-free approach to stereocontrol. A one-pot Michael addition of 1,3-dicarbonyl compounds to nitroolefins, followed by an iodine-mediated cyclization, uses a chiral bifunctional squaramide organocatalyst to produce dihydrofuran derivatives with high enantioselectivities (up to 99% ee) and excellent diastereoselectivities. researchgate.net

Acyclic Stereocontrol prior to Cyclization : Stereocenters can be installed in an acyclic precursor before the ring-closing step. In syntheses utilizing ring-closing metathesis (RCM), methods like Sharpless Asymmetric Epoxidation (SAE) are used to create chiral centers on the acyclic diene substrate, which are then carried through into the final cyclic product. rsc.org

Table 3: Overview of Stereocontrol Strategies in Dihydrofuran Synthesis

Regioselective Functionalization of the Dihydrofuran Core

The ability to selectively functionalize specific positions on the dihydrofuran ring is essential for elaborating the core structure into more complex targets.

Heck Reaction : The palladium-catalyzed Heck reaction provides a reliable method for C2-arylation of the 2,3-dihydrofuran ring. nih.gov The use of specific catalysts, such as a P-containing palladacycle, can afford 2-aryl-2,3-dihydrofurans with high regioselectivity when reacted with aryl iodides. organic-chemistry.org

Oxyboration : An oxyboration reaction, which adds B-O bonds across the C=C double bond, has been shown to produce a single borylated regioisomer of dihydrofuran. organic-chemistry.org This method is advantageous over C-H activation strategies as it avoids mixtures of isomers. organic-chemistry.org

Lewis Acid-Catalyzed Annulation : (Hetero)aryl-substituted 2,3-dihydrofuran acetals can undergo Lewis acid-catalyzed intramolecular benzannulation. mdpi.com This process involves ring-opening and subsequent intramolecular attack to build fused aromatic ring systems, such as 1-hydroxycarbazoles, in a regioselective manner. mdpi.com

Innovative Reaction Conditions and Techniques

The quest for more efficient, sustainable, and novel synthetic routes has led to the development of innovative techniques for dihydrofuran synthesis.

Photocatalysis : A chemodivergent photocatalytic method has been developed that, depending on the reaction conditions, can selectively produce either 2,3-dihydrofurans or β,γ-unsaturated ketones from α-halo ketones and alkenes. unibo.it This redox-neutral process operates under mild conditions using blue light, avoiding harsh reagents. unibo.it

Microwave-Assisted Synthesis : The use of microwave irradiation can dramatically accelerate reactions, as seen in the tin-catalyzed cycloaddition of 2-hydroxy ketones and 1,1-dicyanoalkenes to form dihydrofuran-3-nitriles. researchgate.net

On-DNA Synthesis : A one-pot, multi-component strategy for synthesizing multi-substituted 2,3-dihydrofurans directly on a DNA-scaffold has been reported. rsc.org This pyridinium ylide-mediated cyclization proceeds under mild conditions and is compatible with the techniques used for constructing DNA-encoded libraries (DELs), opening avenues for high-throughput discovery of bioactive molecules. rsc.org

Novel Catalytic Annulations : A ruthenium-catalyzed three-component annulation has been developed that uses 1,4-dioxane (B91453) as a novel methylene (B1212753) source to construct dihydrofuran-fused compounds. acs.org In another innovative approach, an iridium-catalyzed [2+2+2] cycloaddition of α,ω-diynes with 2,3-dihydrofuran results in the formation of benzene (B151609) derivatives through a novel aromatization pathway that involves the cleavage of a C-O bond. acs.org

Single-Pot Mild Condition Synthesis : An iodine-ammonium acetate-mediated, single-pot reaction of dimedone with various aldehydes provides spiro dihydrofurans in good to excellent yields under mild conditions (40–50 °C in methanol). tandfonline.com

Microwave-Assisted Synthetic Protocols

Microwave-assisted organic synthesis has emerged as a valuable technique for accelerating chemical reactions, often leading to higher yields, shorter reaction times, and improved product purity compared to conventional heating methods. acs.org This technology has been successfully applied to the synthesis of various dihydrofuran derivatives.

The use of focused single-mode microwave irradiation allows for precise control over reaction conditions, enabling the stepwise synthesis of complex structures that may be difficult to obtain through conventional routes. cambridge.org For instance, a diverse family of 2,5-dihydrofuran derivatives has been synthesized using this technique, which provides efficient heating at localized reaction sites. cambridge.org This enhanced efficiency makes it possible to isolate key cyclized imine intermediates, which are often unobtainable using traditional heating. cambridge.org

One notable application involves the synthesis of chromophores based on a 2-dicyanomethylene-3-cyano-4,5-dimethyl-5-trifluoromethyl-2,5-dihydrofuran acceptor. cambridge.org These complex molecules can be efficiently synthesized by coupling the dihydrofuran core with various conjugating bridges under focused microwave irradiation. cambridge.org

Another microwave-assisted approach involves the reaction of 1,3-dicarbonyl compounds with a vinyl phosphonium (B103445) salt. This process, catalyzed by potassium carbonate in dry DMSO, proceeds under microwave irradiation at 400 watts for a short duration of 4-15 minutes, resulting in the formation of 2,3-dihydrofuran derivatives. researchgate.net Similarly, manganese(III) acetate-mediated radical addition reactions to form dihydrofuran systems can be significantly accelerated. While conventional heating may not yield any product, using microwave irradiation at 150°C can produce the desired dihydrofuropyrimidines in excellent yields within 60 seconds. researchgate.net

Three-component domino reactions are also highly amenable to microwave assistance. The synthesis of novel 3-arylated 2-hydroxy-1,4-naphthoquinone (B1674593) derivatives incorporating a dihydrofuran ring was optimized under microwave irradiation. The ideal conditions were found to be in acetic acid at 90°C, with reaction times of just 10-15 minutes. bohrium.com

Table 1: Comparison of Microwave-Assisted vs. Conventional Synthesis for Dihydrofuran Derivatives

| Product Type | Reaction | Conventional Method | Microwave-Assisted Method | Reference |

| Dihydrofuropyrimidines | Radical Addition | No product obtained | 90% yield, 150°C, 350W, 60s | researchgate.net |

| 2,3-Dihydrofurans | Michael Addition/Cyclization | Hours, lower yield | 85-95% yield, 400W, 4-15 min | researchgate.net |

| Naphthoquinone-fused Dihydrofurans | Three-component Domino Reaction | Longer reaction times | 85-94% yield, 90°C, 10-15 min | bohrium.com |

| CF3-TCF Chromophores | Knoevenagel Condensation | Concerted process, difficult to control | Step-wise synthesis possible, enhanced efficiency | cambridge.org |

Green Chemistry Principles in Dihydrofuran Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. In the context of dihydrofuran synthesis, this involves the use of renewable feedstocks, environmentally benign solvents, and recyclable catalysts.

A significant advancement is the use of bio-based starting materials. Glycolaldehyde (B1209225), which can be derived from biomass sources like cellulose (B213188) or glucose, has been utilized in a three-component reaction with an indole (B1671886) and a 1,3-dicarbonyl compound to synthesize 3-(indol-3-yl)-2,3-dihydrofurans. rsc.orgresearchgate.net To overcome the challenges of using glycolaldehyde in its aqueous solution form, a novel deep eutectic solvent (DES) composed of FeCl₃·6H₂O and meglumine (B1676163) was developed. This DES acts as an efficient and water-compatible promoting medium that can be recycled without a significant loss of activity. rsc.orgresearchgate.net

The use of water as a reaction medium is a cornerstone of green synthesis. An imidazole-catalyzed three-component reaction between dimedone, 2-bromoacetophenone, and various aldehydes has been successfully carried out in water to produce 2,3-dihydrofuro[3,2-c]dimedone derivatives in excellent yields (70–99%). acs.org This method avoids the use of volatile and hazardous organic solvents. acs.org

Catalyst recyclability is another key aspect. A copper-catalyzed multi-component cascade reaction for synthesizing spiro[2,3-dihydrofuran-3,3′-oxindole] derivatives demonstrates this principle effectively. rsc.org The reaction, which proceeds in good to excellent yields, utilizes a Cu(OTf)₂ catalyst that can be recovered and reused for at least four cycles without a sharp decline in product yield. rsc.org

Furthermore, the use of visible light as a sustainable energy source represents an eco-friendly approach. The synthesis of 2,3-chalcogenil-dihydrobenzofurans has been achieved via the oxyselenocyclization of 2-allylphenols promoted by I₂/SnCl₂ and irradiated by blue LEDs. mdpi.com This method proceeds under mild conditions and tolerates a variety of functional groups, showcasing a greener path to functionalized dihydrofurans. mdpi.com

Table 2: Examples of Green Synthetic Methods for Dihydrofuran Derivatives

| Method | Key Green Principle(s) | Starting Materials | Product | Yield | Reference |

| Deep Eutectic Solvent Catalysis | Bio-based feedstock, recyclable solvent | Glycolaldehyde, indole, 1,3-dicarbonyl compound | 3-(indol-3-yl)-2,3-dihydrofurans | Good | rsc.orgresearchgate.net |

| Aqueous Synthesis | Use of water as solvent | Dimedone, 2-bromoacetophenone, aldehydes | 2,3-dihydrofuro[3,2-c]dimedones | 70-99% | acs.org |

| Recyclable Catalysis | Catalyst recycling, step economy | α-diazo esters, water, isatins, malononitrile (B47326) | Spiro[2,3-dihydrofuran-3,3′-oxindoles] | 60-99% | rsc.org |

| Visible Light Photoredox Catalysis | Sustainable energy source, mild conditions | 2-allylphenols, chalcogenides | 2,3-chalcogenil-dihydrobenzofurans | Good to excellent | mdpi.com |

Flow Chemistry Applications

Flow chemistry, the practice of performing chemical reactions in a continuously flowing stream, offers numerous advantages over traditional batch processing. These include superior control over reaction parameters (temperature, pressure, and residence time), enhanced heat and mass transfer, improved safety profiles, and straightforward scalability. mdpi.comresearchgate.netnih.gov These benefits have been leveraged for the synthesis of furan (B31954) and dihydrofuran derivatives.

A transition-metal-free continuous-flow synthesis for 2,5-diaryl furans has been developed, which involves an oxidation-dehydration sequence. ed.ac.ukchemrxiv.orgacs.org By streamlining the process into a continuous flow setup, the isolation of an often unstable endoperoxide intermediate is eliminated. This not only improves safety but also leads to a significant average increase in isolated yields (around 27%) and reduces chemical waste compared to the sequential batch process. ed.ac.ukacs.org

Flow chemistry also enables reactions to be performed under conditions that are challenging in batch reactors. For example, the Heck reaction between 4-chlorobenzotrifluoride (B24415) and 2,3-dihydrofuran has been successfully performed in a continuous-flow system. researchgate.net The ability to operate at temperatures above the solvent's boiling point under pressure facilitates reactions and subsequent solvent removal. researchgate.net

Electrosynthesis in flow reactors is another innovative approach. The synthesis of 2,5-dimethoxy-2,5-dihydrofuran (B146672) has been achieved through the oxidation of furan in a thin layer flow cell. researchgate.net This method can be performed without any intentionally added supporting electrolyte, simplifying downstream processing. A pure product can be obtained in a single pass with up to 98% chemical yield, demonstrating the high efficiency of integrated electrochemical flow systems. researchgate.net

Multistep syntheses can also be "telescoped" in flow reactors, where the output from one reactor is fed directly into the next. mdpi.commdpi.com This approach avoids the isolation and purification of intermediates, saving time and resources. For instance, a three-step synthesis of the active pharmaceutical ingredient Imatinib, which contains a furan ring, was conducted in a continuous one-flow setup with a total residence time of 48 minutes, yielding the final product in moderate yield without isolating intermediates. mdpi.com

Table 3: Comparison of Batch vs. Flow Synthesis for Furan/Dihydrofuran Derivatives

| Product | Reaction Type | Batch Yield | Flow Yield | Key Advantage of Flow | Reference |

| 2,5-Diaryl Furans | Oxidation/Dehydration | ~21% (for unsymmetrical furan 9i) | 40% (for unsymmetrical furan 9i) | Avoids isolation of unstable intermediate, improved yield and safety | ed.ac.uk |

| Furan-phenylene Co-oligomer | Oxidation/Dehydration | 4% | 24% | Significant yield improvement for complex molecules | ed.ac.uk |

| 2,5-Dimethoxy-2,5-dihydrofuran | Electrosynthesis | N/A | 98% | No supporting electrolyte needed, high purity in single pass | researchgate.net |

| Aldol Adduct | Aldol Reaction | 24 hours to completion | 20 minutes to 100% conversion | Drastic reduction in reaction time | nih.gov |

Reactivity Profiles and Mechanistic Investigations of 4,5 Dimethyl 2,3 Dihydrofuran

Electrophilic Transformations

The enol ether moiety within 4,5-dimethyl-2,3-dihydrofuran renders the double bond highly nucleophilic and susceptible to attack by a range of electrophiles. The electron-donating nature of the oxygen atom and the two methyl groups enhances the electron density of the C4=C5 double bond, making it more reactive than a typical alkene.

The deprotonation of dihydrofurans using organolithium reagents is a key method for generating synthetically versatile intermediates. For the parent compound, 2,3-dihydrofuran (B140613), treatment with tert-butyllithium (B1211817) results in the regioselective abstraction of the vinylic proton at the C2 position to form 5-lithio-2,3-dihydrofuran. thieme-connect.dewikipedia.org This preference for vinylic over allylic deprotonation is supported by computational studies. researchgate.net

While specific experimental data for the lithiation of this compound is not extensively documented, its reactivity can be inferred from related structures. The primary sites for deprotonation are the vinylic proton at C2 and the allylic protons on the C5-methyl group. Given the established preference for C2-lithiation in the parent system, this remains a likely pathway. The resulting 2-lithio-4,5-dimethyl-2,3-dihydrofuran would serve as a potent nucleophile, capable of reacting with various electrophiles (E+) to introduce substituents at the C2 position.

Table 1: Lithiation of Cyclic Vinyl Ethers and Subsequent Electrophilic Quench

| Substrate | Reagent | Site of Lithiation | Electrophile (E+) | Product | Reference(s) |

|---|---|---|---|---|---|

| 2,3-Dihydrofuran | t-BuLi |

C2 (Vinylic) | (CH₃)₃SiCl | 2-(Trimethylsilyl)-2,3-dihydrofuran | thieme-connect.de |

| 2,3-Dihydrofuran | t-BuLi |

C2 (Vinylic) | R₂C=O | 2-(Hydroxyalkyl)-2,3-dihydrofuran | thieme-connect.de |

| 2,3-Dihydrooxepin | n-BuLi |

C3 (Allylic) | D₂O | 3-Deuterio-2,3-dihydrooxepin (after ring opening) | researchgate.net |

| This compound (Predicted) | t-BuLi |

C2 (Vinylic) | E+ | 2-Substituted-4,5-dimethyl-2,3-dihydrofuran | - |

The electron-rich double bond of this compound readily undergoes electrophilic addition reactions. The mechanism is initiated by the attack of the π-bond on an electrophile (E+). This addition is highly regioselective, governed by the formation of the most stable carbocation intermediate. Attack at the C4 position generates a tertiary oxocarbenium ion at C5, which is stabilized by both the adjacent oxygen atom (through resonance) and the C5-methyl group (through hyperconjugation).

Table 2: Predicted Electrophilic Addition Reactions of this compound

| Reaction | Reagent | Electrophile (E+) | Nucleophile (Nu⁻) | Intermediate | Product |

|---|---|---|---|---|---|

| Halogenation | Br₂ | Br⁺ | Br⁻ | Cyclic Bromonium Ion | 4,5-Dibromo-4,5-dimethyltetrahydrofuran |

| Hydrohalogenation | HBr | H⁺ | Br⁻ | C5-Oxocarbenium Ion | 5-Bromo-4,5-dimethyltetrahydrofuran-4-ol (Hemiacetal) |

| Acid-Catalyzed Hydration | H₃O⁺ | H⁺ | H₂O | C5-Oxocarbenium Ion | 4,5-Dimethyltetrahydrofuran-4,5-diol (Hemiacetal) |

Nucleophilic Transformations

While the dihydrofuran ring itself is electron-rich, derivatives containing carbonyl groups, such as dihydrofuran-3-ones, provide electrophilic sites for nucleophilic attack. Furthermore, appropriate substitution can render the ring susceptible to nucleophilic substitution reactions.

Derivatives such as 4-acetyl-2-hydroxy-2,5-dimethylfuran-3(2H)-one and other dihydrofuran-2,3-diones are important substrates that contain electrophilic carbonyl centers. mdpi.comresearchgate.net These compounds can react with a variety of nucleophiles. For example, the reaction of 4,4-dimethyldihydrofuran-2,3-dione (B1673612) with hydrazine (B178648) derivatives or 1,2-phenylenediamine leads to the formation of corresponding hydrazones or a fused quinoxaline (B1680401) system, respectively, via attack at the C3-carbonyl group. asianpubs.org In another study, the thiol group of (±)-4,4-dimethyl-3-mercaptodihydrofuran-2(3H)-one acts as a nucleophile in an addition reaction to a chiral carbapenem (B1253116) enol phosphate. researchgate.net

The reaction of 4-acetyl-2-hydroxy-2,5-dimethylfuran-3(2H)-one with acetyl chloride results in nucleophilic attack by the C2-hydroxyl group on the acetyl chloride, followed by substitution, to yield 4-acetyl-2,5-dimethyl-3-oxo-2,3-dihydrofuran-2-yl acetate (B1210297). mdpi.com

Table 3: Reactions of Dihydrofuranone Derivatives with Nucleophiles

| Dihydrofuranone Substrate | Nucleophile | Reaction Type | Product | Reference(s) |

|---|---|---|---|---|

| 4,4-Dimethyldihydrofuran-2,3-dione | Hydrazine derivatives | Condensation | Hydrazone derivative | asianpubs.org |

| 4,4-Dimethyldihydrofuran-2,3-dione | 1,2-Phenylenediamine | Condensation/Cyclization | 3,3-Dimethyl-2,3-dihydrofuro[2,3-b]quinoxaline | asianpubs.org |

| (±)-4,4-Dimethyl-3-mercaptodihydrofuran-2(3H)-one | Carbapenem enol phosphate | Nucleophilic Addition (AdNE) | Diastereomeric carbapenems | researchgate.net |

| 4-Acetyl-2-hydroxy-2,5-dimethylfuran-3(2H)-one | Acetyl chloride | Acylation | 4-Acetyl-2,5-dimethyl-3-oxo-2,3-dihydrofuran-2-yl acetate | mdpi.com |

Dihydrofuran derivatives can be synthesized or can themselves react via pathways involving nucleophilic substitution. The synthesis of polysubstituted dihydrofurans has been achieved through a tandem Sₙ2' nucleophilic substitution/oxidative radical cyclization of allylic alcohols with 1,3-dicarbonyl compounds. rsc.org Palladium-catalyzed dehydrative substitution of allenic alcohols with pronucleophiles, followed by cyclization, also affords substituted dihydrofurans. core.ac.uk

Furthermore, the dihydrofuran ring system can be opened by nucleophiles under catalytic conditions. For example, a gold-catalyzed reaction of 1,5-enynols proceeds via an intramolecular cyclization to form a dihydrofuran intermediate, which subsequently undergoes a nucleophilic addition ring-opening to yield γ-functionalized ketones. nih.gov This reactivity highlights the ability of the dihydrofuran scaffold to act as an electrophile after activation by a catalyst.

Cycloaddition Chemistry

The C4=C5 double bond of this compound can participate as a 2π component in various cycloaddition reactions, including [2+2], [4+2], and [3+2] pathways.

A well-studied example is the dye-sensitized photooxygenation, which involves a [2+2] cycloaddition with singlet oxygen (¹O₂). The reaction of this compound with ¹O₂ yields a stable dioxetane, 1,5-dimethyl-2,6,7-trioxabicyclo[3.2.0]heptane, along with allylic hydroperoxides as minor products. acs.org The formation of the dioxetane is favored by the electron-donating substituents and the rigidity of the five-membered ring. This dioxetane intermediate can be isolated and is observed to decompose slowly at room temperature to yield 4-acetoxy-2-butanone. The regioselectivity of the oxygen addition is consistent with a mechanism involving a zwitterionic or diradical intermediate where the positive charge or radical character is stabilized at the C5 position.

In addition to [2+2] reactions, the dihydrofuran scaffold can act as a dienophile in [4+2] Diels-Alder reactions. For instance, 2,3-dihydrofuran reacts with anilines and aldehydes in a three-component reaction to form furo[3,2-c]quinolines, where the dihydrofuran acts as the dienophile in a hetero-Diels-Alder type sequence. uc.pt While specific examples involving this compound as a dienophile are less common, its electron-rich nature suggests it would react readily with electron-deficient dienes.

Table 4: Cycloaddition Reactions Involving Dihydrofurans

| Substrate | Reagent | Reaction Type | Product | Reference(s) |

|---|---|---|---|---|

| This compound | Singlet Oxygen (¹O₂) | [2+2] Cycloaddition | 1,5-Dimethyl-2,6,7-trioxabicyclo[3.2.0]heptane | acs.org |

| 2,3-Dihydrofuran | Benzaldehyde (photochemical) | [2+2] Paternò-Büchi Reaction | Oxetane adduct | mdpi.com |

| 2,3-Dihydrofuran | Azo-olefin | [4+2] Cycloaddition | Tetrahydropyridazine derivative | studydrive.net |

| 2,5-Dimethylfuran (B142691) | N-p-Tolylmaleimide | [4+2] Diels-Alder Reaction | Exo-adduct | nih.gov |

Diels-Alder Reactions and Related Pericyclic Processes

The Diels-Alder reaction, a [4+2] cycloaddition, is a powerful tool for constructing six-membered rings. uc.pt Dihydrofurans, including this compound, can act as the diene component in these reactions. For instance, 2,3-dihydrofuran reacts with various dienophiles to yield bicyclic adducts. uc.ptnih.gov The stereoselectivity of these reactions, leading to either exo or endo products, can be influenced by reaction conditions such as temperature and solvent. nih.gov For example, the reaction of 2,5-dimethylfuran with maleimides at elevated temperatures typically yields the exo adduct, while room temperature reactions can favor the endo product. nih.gov

While specific studies on this compound as a diene in Diels-Alder reactions are not extensively detailed in the provided results, the reactivity of the parent 2,3-dihydrofuran and its substituted analogs provides a strong basis for its expected participation in such pericyclic processes. uc.ptnih.gov The presence of methyl groups at the 4 and 5 positions would be expected to influence the electronics and sterics of the diene system, thereby affecting the rate and regioselectivity of the cycloaddition.

[3+2] Annulation Strategies

[3+2] Annulation reactions are effective methods for the synthesis of five-membered heterocyclic rings. rsc.org Dihydrofurans are known to participate in these cycloadditions. For example, the reaction of 2,3-dihydrofuran with an azo-olefin can lead to a dihydropyrrole derivative through a [3+2] cycloaddition pathway, competing with a [4+2] cycloaddition. rsc.org The outcome of this competition is influenced by substituents on the dihydrofuran ring. rsc.org

Palladium-catalyzed [3+2] cycloaddition reactions of various substrates have been developed to synthesize dihydrofuran derivatives. organic-chemistry.org Furthermore, copper-catalyzed asymmetric [3+2] cycloaddition reactions between 2,3-dihydrofuran and quinone esters have been reported to produce dihydrobenzofuran derivatives with high enantioselectivity. rsc.org These examples underscore the utility of dihydrofurans in [3+2] annulation strategies for the construction of complex molecular architectures. A highly efficient photoinduced multicomponent difunctionalization of 2,3-dihydrofuran has also been developed for the synthesis of 2,3-disubstituted tetrahydrofurans. rsc.org

[4+4] Dimerization Mechanisms

The [4+4] dimerization of 2,3-dimethylene-2,3-dihydrofuran has been investigated to understand its reaction mechanism. acs.orgosti.govosti.gov Kinetic studies, including the use of secondary deuterium (B1214612) kinetic isotope effects, substituent effects, and solvent effects, suggest that this dimerization proceeds through a stepwise mechanism involving a diradical intermediate. osti.gov This is in contrast to a concerted mechanism. The formation of both [4+2] and [4+4] dimers has been observed in the thermal dimerization of related systems like 2,3-dimethylene-2,3-dihydrobenzo[b]furan. osti.gov

Oxidation and Reduction Pathways

Controlled Oxidation Reactions

The oxidation of dihydrofurans can lead to various valuable products. Dye-sensitized photooxygenation of 2,3-dihydrofurans, including this compound, with singlet oxygen results in the formation of dioxetanes and allylic hydroperoxides. acs.org The ratio of these products is dependent on the substitution pattern of the dihydrofuran ring and the polarity of the solvent. acs.org Greater electron-donating substitution and increased solvent polarity favor the formation of dioxetanes. acs.org These dioxetanes can then decompose to yield dicarbonyl compounds. acs.org

Another method for the oxidation of dihydrofurans involves catalytic processes. For instance, 2,5-dimethyl-2,5-dimethoxy-dihydrofuran can be catalytically oxidized to hexane-3,4-diol-2,5-dione. google.com

Selective Reduction Methods

The reduction of the double bond in dihydrofurans can be achieved through catalytic hydrogenation. The selective hydrogenation of furans to mixtures containing 2,3-dihydrofurans and tetrahydrofuran (B95107) can be accomplished using a ruthenium catalyst in the presence of an organic nitrogen compound as a reaction modifier. google.com Furthermore, the reduction of 5,5-dimethyl-4,5-dihydrofuran-2(3H)-one with anhydrous aluminum chloride in the presence of an aromatic solvent like toluene (B28343) or p-xylene (B151628) leads to the formation of 4-methylpentanoyl benzenes. publish.csiro.au This reaction proceeds via hydride transfer from a methyl group on the aromatic ring. publish.csiro.au

Rearrangement Reactions and Isomerizations

2,3-Dihydrofurans can undergo various rearrangement and isomerization reactions, often induced thermally or photochemically. acs.orgcdnsciencepub.com The thermal isomerization of 2,3-dihydrofuran can lead to the formation of cyclopropanecarboxaldehyde (B31225) and propenyl aldehyde through ring-opening. acs.orggoogle.com This process can be catalyzed by materials such as alumina, silica-alumina, or zirconia. google.comwipo.int

Photorearrangement of 2,3-dimethyl-4,5-dihydrofuran upon irradiation with a mercury lamp in an ether solution yields 1-methyl-1-acetylcyclopropane as the major product, along with other minor ketone products. cdnsciencepub.com This photorearrangement is analogous to the thermally induced rearrangement. cdnsciencepub.com The isomerization of 5-methyl-2,3-dihydrofuran has also been studied, yielding products like methyl cyclopropyl (B3062369) ketone and methyl propenyl ketone. acs.org Quantum chemical calculations have been employed to investigate the mechanisms and energetics of these isomerization reactions. acs.orgresearchgate.net

Studies on Reaction Intermediates and Transition States

The mechanistic pathways of reactions involving dihydrofurans, including this compound and its related structures, have been elucidated through a combination of experimental studies and computational chemistry. These investigations focus on identifying key reaction intermediates and characterizing the transition states that govern the reaction kinetics and product distributions.

Radical Intermediates in Thermal Decomposition:

Theoretical studies on the thermal decomposition of related substituted furans provide insight into the types of intermediates that may form. For instance, computational analysis of the H-addition reactions to 5-Methyl-2-ethylfuran (5-MEF) at the CBS-QB3 level reveals that the reaction proceeds through various dihydrofuran radical intermediates. mdpi.com The addition of a hydrogen atom to the furan (B31954) ring is a crucial initial step, leading to the formation of different radical species depending on the site of attack. The subsequent reactions of these intermediates, such as β-bond scission (β-break), determine the final product distribution. mdpi.com

The formation of these radical intermediates involves overcoming specific energy barriers, which correspond to the transition states of the H-addition reactions. The calculations show that H-addition is most energetically favorable at the C(2) and C(5) positions of the furan ring. mdpi.com

| H-Addition Site on Furan Ring | Resulting Dihydrofuran Radical Intermediate | Energy Barrier for Formation (kcal·mol⁻¹) | Subsequent Reaction Step | Energy Barrier for Subsequent Step (kcal·mol⁻¹) |

|---|---|---|---|---|

| C(2) | 2-ethyl-5-methyl-2,3-dihydrofuran-3-yl | 2.0 | β-break of O(1)-C(2) bond | 21.1 |

| C(3) | 2-ethyl-5-methyl-2,3-dihydrofuran-2-yl | 3.5 | β-break of O(1)-C(5) bond | 33.8 |

| C(4) | 5-ethyl-2-methyl-2,3-dihydrofuran-2-yl | 3.6 | β-break of O(1)-C(2) bond | 13.0 |

| C(5) | 5-ethyl-2-methyl-2,3-dihydrofuran-3-yl | 2.3 | β-break of O(1)-C(5) bond | 21.1 |

Carbonyl Ylide Intermediates:

In copper-catalyzed reactions, 2,3-dihydrofurans can be synthesized from β-alkoxy α,β-unsaturated carbonyl compounds and dimethyl diazomalonate. The mechanism proceeds through the formation of a key carbonyl ylide intermediate. nih.gov The electron-rich nature of the carbonyl oxygen in the starting material facilitates an electrophilic attack by the copper-carbenoid, which is generated from the diazo compound. This leads to the formation of a carbonyl ylide, which then undergoes a 1,5-electrocyclization to yield the 2,3-dihydrofuran ring system. This pathway is generally favored, leading to good yields of the dihydrofuran product. nih.gov

Transition States in Iodine-Catalyzed Cyclization:

The synthesis of substituted furans and dihydrofurans via iodine-catalyzed cyclization has been examined using Density Functional Theory (DFT) calculations to understand the reaction mechanism. vhu.edu.vn These studies provide detailed insights into the energetics of the intermediates and transition states involved. For the cyclization of a β-alkenyl-β-ketoester, the proposed catalytic cycle involves several key steps, including the formation of an iodine-substrate complex, an intramolecular iodo-cyclization, and a deprotonation/H-transfer step. vhu.edu.vn The calculated free energies for the intermediates and transition states highlight the energetic landscape of the reaction.

| Species | Description | Relative Free Energy (kcal/mol) |

|---|---|---|

| INT-A | I₂-enolexo complex | -1.7 |

| TS-A | Transition state for iodo-cyclization | 15.4 |

| INT-B | Cyclized intermediate | -8.2 |

| TS-B | Transition state for H-transfer | 16.8 |

| INT-C | Post-H-transfer intermediate | -22.3 |

Transition States in Organocatalyzed Synthesis:

The enantioselective synthesis of 2,3-dihydrofurans has been achieved using bifunctional organocatalysts, such as those combining a squaramide moiety and a quinine (B1679958) amine. metu.edu.tr In these reactions, the catalyst plays a crucial role in orienting the substrates and stabilizing the transition state. A plausible transition state involves the squaramide group of the catalyst activating the β-dicarbonyl compound through hydrogen bonding, while the tertiary amine of the quinine moiety deprotonates it to form an enolate. Simultaneously, the nitroalkene substrate is positioned to facilitate a stereoselective Michael addition, leading to the enantioenriched dihydrofuran product. metu.edu.tr

Diradical Intermediates in Dimerization:

Kinetic and mechanistic studies of the [4+4] dimerization of 2,3-dimethylene-2,3-dihydrofuran, a related exo-methylene analog, provide evidence for a two-step reaction mechanism. acs.orgosti.gov The investigation, which utilized secondary deuterium kinetic isotope effects, points to the formation of a diradical intermediate rather than a concerted cycloaddition. This finding is significant for understanding the reactivity of diene systems incorporated into dihydrofuran rings. acs.org

Computational and Theoretical Studies of 4,5 Dimethyl 2,3 Dihydrofuran

Electronic Structure and Molecular Orbital Analysis

Theoretical investigations into the electronic structure of 4,5-dimethyl-2,3-dihydrofuran reveal key features that govern its chemical behavior. Density functional theory (DFT) calculations are commonly employed to model the molecule's properties. acs.org The distribution of electrons within the molecule, particularly in the frontier molecular orbitals—the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO)—is crucial for understanding its reactivity.

In substituted 2,3-dihydrofurans, the HOMO is typically associated with the electron-rich double bond, making it susceptible to electrophilic attack. The LUMO, conversely, is often centered on the carbon atoms of the double bond, indicating their potential to react with nucleophiles. The presence of methyl groups at the 4 and 5 positions influences the energy levels and spatial distribution of these orbitals through inductive and hyperconjugative effects. These methyl groups donate electron density to the ring, which can raise the energy of the HOMO and increase the nucleophilicity of the double bond.

Analyses, such as those used in studies of similar furan (B31954) derivatives, help in understanding the nature of the bonding and the distribution of electron density. acs.org For instance, the interaction between the oxygen lone pairs and the π-system of the double bond can be elucidated through these computational methods.

Conformational Analysis and Dynamics

The five-membered ring of this compound is not planar. Conformational analysis, often performed using computational methods, reveals that the ring can adopt various puckered conformations, such as the envelope and twist forms. The energetic barriers between these conformers determine the molecule's flexibility and the predominant shapes it assumes at a given temperature.

The positions of the two methyl groups, whether they are in a cis or trans arrangement relative to each other, significantly impact the conformational landscape. The steric interactions between the methyl groups and the hydrogen atoms on the ring influence the relative stability of different conformers. Molecular dynamics simulations can provide a more detailed picture of the conformational dynamics, showing how the molecule moves and changes shape over time. rsc.orgrsc.org

Quantitative Structure-Activity/Property Relationships (QSAR/QSPR) Relevant to Reactivity

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical tools used to predict the reactivity or physical properties of chemical compounds based on their molecular descriptors. nih.govmdpi.com For this compound, QSPR studies could be developed to correlate its structural features with its reactivity in various chemical transformations.

Descriptors used in such models can be categorized as electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), and topological (e.g., connectivity indices). researchgate.net By establishing a mathematical relationship between these descriptors and an observed property, such as the rate constant of a reaction, it becomes possible to predict the reactivity of other, similar dihydrofuran derivatives without the need for extensive experimental work. nih.gov These models are particularly valuable in fields like drug design and materials science for screening large libraries of compounds.

Table 1: Examples of Molecular Descriptors for QSAR/QSPR Studies

| Descriptor Type | Examples | Relevance to Reactivity |

| Electronic | Partial Atomic Charges, Dipole Moment, HOMO/LUMO Energies | Governs electrostatic interactions and frontier orbital-controlled reactions. |

| Steric | Molecular Volume, Surface Area, Ovality | Influences the accessibility of reactive sites to other molecules. |

| Topological | Connectivity Indices, Wiener Index | Encodes information about the branching and size of the molecule. |

Reaction Mechanism Elucidation via Quantum Chemical Calculations

Quantum chemical calculations are instrumental in elucidating the detailed mechanisms of reactions involving this compound. organic-chemistry.org By mapping the potential energy surface of a reaction, chemists can identify transition states, intermediates, and the energy barriers associated with different reaction pathways. mdpi.comacs.org

For example, in cycloaddition reactions, a common reaction type for dihydrofurans, calculations can determine whether the reaction proceeds through a concerted or a stepwise mechanism. acs.org They can also explain the observed regioselectivity and stereoselectivity of a reaction by comparing the activation energies of different possible pathways. researchgate.net Theoretical studies on the reactions of similar dihydrofuran systems have provided insights into their behavior in processes like cycloadditions and ring-opening reactions. mdpi.com

Prediction of Spectroscopic Parameters and Their Correlation with Experimental Data

Computational chemistry allows for the prediction of various spectroscopic properties, such as nuclear magnetic resonance (NMR) chemical shifts, infrared (IR) vibrational frequencies, and ultraviolet-visible (UV-Vis) absorption spectra. acs.org These predicted spectra can be compared with experimental data to confirm the structure of a synthesized compound or to aid in the interpretation of complex experimental spectra. researchgate.net

For this compound, DFT calculations can predict the ¹H and ¹³C NMR chemical shifts of the different nuclei in the molecule. The accuracy of these predictions depends on the level of theory and the basis set used in the calculation. Similarly, the vibrational frequencies corresponding to different bond stretches and bends can be calculated and compared to an experimental IR spectrum. Discrepancies between predicted and experimental spectra can sometimes be resolved by considering factors such as solvent effects or the presence of different conformers.

Table 2: Predicted vs. Experimental Spectroscopic Data (Hypothetical Example)

| Spectroscopic Parameter | Predicted Value (Computational) | Experimental Value |

| ¹H NMR (δ, ppm) | ||

| H at C2 | 4.25 | 4.20 |

| H at C3 | 2.50 | 2.45 |

| CH₃ at C4 | 1.70 | 1.68 |

| CH₃ at C5 | 1.95 | 1.92 |

| IR Frequency (cm⁻¹) | ||

| C=C Stretch | 1685 | 1690 |

| C-O-C Stretch | 1100 | 1105 |

Analysis of Charge Distribution and Electrophilicity/Nucleophilicity Mapping

The distribution of charge within the this compound molecule is a key determinant of its reactivity. mdpi.comacs.org Computational methods can generate electrostatic potential (ESP) maps, which visualize the regions of high and low electron density on the molecular surface. rsc.org These maps are color-coded, with red typically indicating electron-rich, nucleophilic regions and blue indicating electron-poor, electrophilic regions.

For this compound, the ESP map would likely show a high electron density (red) around the double bond, confirming its nucleophilic character. The oxygen atom would also exhibit a region of negative potential due to its lone pairs. Conversely, the hydrogen atoms would be in regions of positive potential (blue).

Furthermore, conceptual DFT provides reactivity indices such as electrophilicity and nucleophilicity indices, which quantify the ability of a molecule to accept or donate electrons. rsc.org These indices can be used to predict the outcome of reactions between this compound and other reagents. For instance, its high nucleophilicity index would suggest that it readily reacts with strong electrophiles.

Advanced Spectroscopic and Analytical Characterization Techniques

High-Resolution Mass Spectrometry (HRMS) for Reaction Product Identification and Purity Assessment

High-Resolution Mass Spectrometry (HRMS) is a fundamental tool for the analysis of 4,5-Dimethyl-2,3-dihydrofuran, providing exact mass measurements that confirm the elemental composition of the molecule and its fragments. This high degree of accuracy allows for the unambiguous identification of the synthesized product and the assessment of its purity by detecting potential byproducts or impurities.

In synthetic procedures leading to dihydrofuran derivatives, HRMS is routinely used to verify the successful formation of the target compound. acs.orgrsc.org For instance, the expected monoisotopic mass of this compound (C₆H₁₀O) is 98.0732 Da. uni.lu HRMS analysis, typically using techniques like Electrospray Ionization (ESI) or Electron Ionization (EI), would compare the experimentally measured mass to the calculated mass. A close match, usually within a few parts per million (ppm), provides strong evidence for the compound's identity. rsc.org In studies of related dihydrofuran-pyrazole hybrids, ESI-HRMS was crucial for confirming the structures of the synthesized molecules, with observed masses closely matching the calculated values. nih.gov

Table 1: Illustrative HRMS Data for Dihydrofuran Derivatives

| Compound | Molecular Formula | Calculated Mass [M+H]⁺ (Da) | Found Mass [M+H]⁺ (Da) | Reference |

|---|---|---|---|---|

| 2-(4-bromobenzoyl)-3-(1,3-diphenyl-1H-pyrazol-4-yl)-6,6-dimethyl-3,5,6,7-tetrahydrobenzofuran-4(2H)-one | C₃₂H₂₇BrN₂O₃ | 567.1285 | 567.33 | nih.gov |

| 2-acetyl-6,6-dimethyl-3-phenyl-3,5,6,7-tetrahydrobenzofuran-4(2H)-one | C₂₀H₂₅O₃ | 313.1798 | 313.1799 | rsc.org |

This table is for illustrative purposes, showing the application of HRMS to complex dihydrofuran systems.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for the structural elucidation of organic molecules, including this compound. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each nucleus, allowing for the complete assignment of the molecular structure. researchgate.net

For this compound, the ¹H NMR spectrum would exhibit characteristic signals for the two methyl groups, the methylene (B1212753) protons at positions 2 and 3, and the olefinic proton (if present, depending on the exact isomer). The chemical shifts (δ) and coupling constants (J) between adjacent protons are critical for establishing connectivity. Similarly, the ¹³C NMR spectrum provides a signal for each unique carbon atom, with its chemical shift indicating its nature (alkane, alkene, attached to oxygen). mdpi.com For example, in related dihydrofuranones, the carbon atoms of the furan (B31954) ring and substituent groups have been precisely assigned using ¹³C NMR. rsc.org

To resolve complex structures and unambiguously assign all signals, two-dimensional (2D) NMR experiments are employed. ucl.ac.uk

COSY (Correlation Spectroscopy) : This homonuclear experiment identifies protons that are spin-spin coupled. sdsu.edu For this compound, COSY would show correlations between the protons on C2 and C3, and potentially long-range couplings from the methyl groups. nih.govrsc.org

HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence) : This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. sdsu.edu It is invaluable for assigning carbon signals based on their known proton assignments. rsc.orgnih.gov

HMBC (Heteronuclear Multiple Bond Correlation) : This technique reveals correlations between protons and carbons over two or three bonds. sdsu.edu It is crucial for piecing together the molecular skeleton by connecting fragments, for example, showing the correlation from the methyl protons to the quaternary carbons at C4 and C5. nih.govresearchgate.net

These 2D NMR techniques, when used in combination, allow for the complete and confident structural elucidation of complex dihydrofuran derivatives. rsc.org

Table 2: Expected 2D NMR Correlations for a Hypothetical Dihydrofuran Structure

| Proton (¹H) | COSY Correlations (with ¹H) | HSQC/HMQC Correlations (with ¹³C) | HMBC Correlations (with ¹³C) |

|---|---|---|---|

| H2 (Methylene) | H3 | C2 | C3, C4, C-O |

| H3 (Methylene) | H2 | C3 | C2, C4, C5 |

| H-Methyl (at C4) | - | C-Methyl | C3, C4, C5 |

Solid-State NMR for Reaction Intermediates

Solid-State NMR (ssNMR) is a specialized technique used to analyze samples in the solid phase. It can provide valuable information on structure, conformation, and dynamics in crystalline or amorphous solids. While less common than solution-state NMR, ssNMR could theoretically be applied to study reaction intermediates in the synthesis of this compound, particularly if a stable, solid intermediate can be isolated. This could offer insights into the stereochemistry and bonding of transient species that are difficult to characterize in solution. However, specific applications of ssNMR to reaction intermediates of this compound are not widely reported in the literature.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis and Conformational Insights

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies. iomcworld.com

Infrared (IR) Spectroscopy : The IR spectrum of this compound would display key absorption bands confirming its structure. metu.edu.tr Expected absorptions include C-H stretching vibrations for the methyl and methylene groups (typically ~2850-3000 cm⁻¹), the C=C stretching of the double bond within the dihydrofuran ring (~1650-1670 cm⁻¹), and the strong C-O-C stretching of the ether linkage (~1050-1150 cm⁻¹). acs.orgiomcworld.com Studies on related furan derivatives have used IR spectroscopy to confirm the presence of these key functional groups. researchgate.net

Raman Spectroscopy : Raman spectroscopy provides complementary information to IR. The C=C double bond, being highly polarizable, often gives a strong signal in the Raman spectrum. Raman data has been recorded for related compounds like 2,3-dimethylmaleic anhydride (B1165640) and 2,5-dimethyl-4-methoxy-3(2H)-furanone, demonstrating its utility in characterizing the molecular framework. nih.govnih.gov

Table 3: Key Vibrational Frequencies for Dihydrofuran Derivatives

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference |

|---|---|---|---|

| C-H (Alkyl) | Stretching | 2850 - 3000 | acs.org |

| C=C (Alkene) | Stretching | 1650 - 1670 | acs.org |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Studies

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons to higher energy orbitals. For this compound, the primary electronic transition of interest is the π → π* transition associated with the C=C double bond. researchgate.net The position of the absorption maximum (λ_max) can provide information about conjugation. While the isolated double bond in this compound would have a λ_max in the UV region, extending conjugation with other chromophores would shift this absorption to longer wavelengths (a bathochromic shift). In studies of furanone derivatives, UV-Vis spectra have been used to identify the furanose ring based on characteristic absorptions. iomcworld.com

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism) for Enantiomeric Excess Determination

If the this compound molecule is chiral (i.e., it has a non-superimposable mirror image), chiroptical techniques are essential for its stereochemical characterization. The enantiomeric excess (ee), a measure of the purity of a single enantiomer, is often determined using chiral High-Performance Liquid Chromatography (HPLC). rsc.orgmetu.edu.tr

Electronic Circular Dichroism (ECD) is another powerful chiroptical method. It measures the differential absorption of left- and right-circularly polarized light. researchgate.net The resulting spectrum is unique for each enantiomer, allowing for the determination of the absolute configuration of the molecule by comparing experimental spectra to those predicted by quantum chemical calculations. researchgate.net This is particularly important in asymmetric synthesis, where the goal is to produce a single enantiomer of a biologically active compound. metu.edu.tr

X-ray Crystallography for Absolute Configuration and Solid-State Structure Determination

Single-crystal X-ray crystallography stands as the most definitive method for determining the three-dimensional structure of molecules, providing unequivocal proof of relative configuration and, under specific conditions, the absolute configuration of chiral centers. springernature.comthieme-connect.de The technique relies on the diffraction pattern produced when a single crystal is irradiated with X-rays. Analysis of this pattern allows for the calculation of electron density maps, from which atomic positions, bond lengths, bond angles, and torsional angles can be determined with high precision.

For chiral molecules like derivatives of this compound, determining the absolute configuration is crucial. This is often achieved through the anomalous dispersion effect, where the presence of a sufficiently heavy atom in the structure causes phase shifts in the scattered X-rays. thieme-connect.de The resulting differences in the intensities of Friedel pairs (reflections from hkl and -h-k-l planes) allow for the assignment of the correct enantiomer. chem-soc.si The Flack parameter is a critical value refined during the analysis that indicates the correctness of the assigned absolute structure. chem-soc.si

While a crystal structure for this compound itself is not prominently available in the literature, the technique has been extensively applied to closely related dihydrofuran and furanone structures, demonstrating its utility in this chemical class.

Key Applications in Related Dihydrofuran Systems:

Functionalized Dihydrofuranylsilanes: The crystal structures of tris(4,5-dihydrofuran-2-yl)methylsilane and tetrakis(4,5-dihydrofuran-2-yl)silane have been elucidated, revealing slightly distorted tetrahedral geometries at the silicon atom and shallow envelope conformations for the dihydrofuran rings. iucr.orgiucr.org These studies also used Hirshfeld surface analysis to investigate intermolecular interactions, such as C–H⋯O hydrogen bonds, which dictate the crystal packing. iucr.orgiucr.org

Chiral Dihydrofuran Precursors: In asymmetric synthesis, X-ray crystallography has been used to confirm the absolute stereochemical configuration of complex chiral ligands like BINAPFu, a binaphtho[b]furan derivative used in catalysis for reactions involving 2,3-dihydrofuran (B140613). scholaris.ca

Furanone Derivatives: The exact structure of by-products from reactions, such as 4-acetyl-2-hydroxy-2,5-dimethylfuran-3(2H)-one, has been confirmed by X-ray crystallography, which was essential for understanding unexpected reaction pathways. mdpi.com

The table below summarizes crystallographic data for a related furanone compound, illustrating the type of information obtained from an X-ray diffraction experiment.

| Parameter | Value |

|---|---|

| Empirical Formula | C₈H₁₀O₄ |

| Formula Weight | 170.16 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Cell Length a (Å) | 8.13551(9) |

| Cell Length b (Å) | 12.91881(9) |

| Cell Length c (Å) | 8.38084(9) |

| Cell Angle β (°) | 114.5940(13) |

| Cell Volume (ų) | 800.926 |

| Formula Units per Cell (Z) | 4 |

| Density (ρ) (g/cm³) | 1.411 |

Chromatographic Methods (e.g., Preparative Gas Chromatography, HPLC) for Isolation and Separation of Isomers

Chromatographic techniques are fundamental for the isolation, purification, and analytical quantification of this compound and its isomers. The choice between Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) depends on the volatility and thermal stability of the compound and its isomers, as well as the scale of the separation.

Gas Chromatography (GC): GC is particularly well-suited for the analysis and separation of volatile compounds like alkyl-substituted furans. The separation of isomers, such as 2,5-dimethylfuran (B142691) and 2-ethylfuran (B109080), can be challenging and requires optimized chromatographic conditions for accurate quantification. dtu.dk A study demonstrated that achieving baseline separation of these isomers was possible using an Equity-1 column with a poly(dimethyl siloxane) phase, which separates analytes primarily based on their boiling points. dtu.dk This was an improvement over previous methods where co-elution complicated analysis. dtu.dk Comprehensive two-dimensional gas chromatography (GC×GC) coupled with mass spectrometry offers even greater resolving power for complex volatile profiles that may contain dihydrofuran derivatives. nih.gov

| Parameter | Specification |

|---|---|

| Column | Equity-1 (30 m x 0.25 mm x 0.10 µm) |

| Phase | Poly(dimethyl siloxane) |

| Carrier Gas | Helium (Constant flow 0.7 mL/min) |

| Oven Program | 40°C (5 min), then 20°C/min to 200°C, then 100°C/min to 250°C (hold 2 min) |

| Result | Baseline separation of 2-ethylfuran and 2,5-dimethylfuran |

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for both analytical and preparative-scale separations of less volatile or thermally sensitive dihydrofuran derivatives. For instance, a reverse-phase (RP) HPLC method has been developed for the analysis of 4,5-Dimethyl-3-hydroxy-2,5-dihydrofuran-2-one (Sotolon). sielc.com This method is scalable and can be adapted for the isolation of impurities in preparative separations. sielc.com For the separation of enantiomers of chiral dihydrofurans, specialized chiral chromatography is required. Asymmetric syntheses of 2,3-dihydrofuran derivatives have utilized HPLC with chiral stationary phases (e.g., Chiralpak) to determine the enantiomeric excess (ee) of the products. metu.edu.tr

Z-scan Techniques for Nonlinear Optical Properties

The Z-scan technique is a widely used experimental method to determine the nonlinear optical (NLO) properties of materials, specifically the nonlinear refractive index (n₂) and the nonlinear absorption coefficient (β). frontiersin.orgmdpi.com The investigation of such properties is particularly relevant for dihydrofuran derivatives that are part of a D-π-A (Donor-π bridge-Acceptor) molecular structure, which can exhibit significant third-order NLO responses. frontiersin.orgresearchgate.net

In a typical Z-scan experiment, a sample is moved along the z-axis through the focal point of a focused laser beam. researchgate.net

Closed-aperture Z-scan: An aperture is placed before the detector, and the change in transmittance is measured. A pre-focal valley followed by a post-focal peak indicates a positive nonlinear refractive index (self-focusing), while a peak-valley profile indicates a negative n₂ (self-defocusing).

Open-aperture Z-scan: The aperture is removed, and the detector collects all the transmitted light. Any change in transmittance is due to nonlinear absorption processes, such as two-photon absorption (TPA). researchgate.net

Detailed studies on dicyanomethylene dihydrofuran (DCDHF) derivatives have demonstrated their significant NLO properties using Z-scan techniques. frontiersin.orgresearchgate.netnih.gov For one such derivative, DCDHF-2V, the third-order NLO response was investigated in picosecond and nanosecond time regimes, revealing excellent excited-state nonlinear refraction. frontiersin.orgnih.gov The results showed that the nonlinear refractive index was dependent on the solvent, highlighting the impact of the molecular environment on the NLO response. frontiersin.org

| Property | Observation | Technique |

|---|---|---|

| Nonlinear Refraction | Excellent excited-state nonlinear refraction | Closed-aperture Z-scan |

| Solvent Dependence | Nonlinear refractive index is solvent-dependent in the nanosecond regime | Z-scan in various solvents |

| Nonlinear Absorption | Nonlinear absorption observed | Open-aperture Z-scan |

| Time Regime | Properties investigated in both picosecond and nanosecond regimes | Pulsed Laser Z-scan |

These findings underscore that by incorporating suitable donor and acceptor groups, a this compound core could be engineered into a chromophore with significant NLO properties, which can be precisely quantified using Z-scan methods. researchgate.net

Applications and Role in Chemical Synthesis

4,5-Dimethyl-2,3-dihydrofuran as a Synthetic Building Block

The 2,3-dihydrofuran (B140613) scaffold, of which this compound is a member, is recognized as a versatile synthetic building block in organic synthesis. As an enol ether, its reactivity is well-defined, making it a useful intermediate for creating a variety of other molecules. wikipedia.org For instance, the parent compound 2,3-dihydrofuran can be converted into 1,4-butanediol (B3395766), a significant monomer used in the production of polymers like polyurethanes and polyesters. google.com It also serves as a precursor to cyclopropanecarboxaldehyde (B31225), an intermediate for synthesizing physiologically active compounds. google.com

Specific reactions highlight the utility of this scaffold. For example, this compound can undergo photooxygenation to yield 1,2-dioxetanes, demonstrating its role in the synthesis of other heterocyclic systems. acs.org Furthermore, the parent 2,3-dihydrofuran can be lithiated with butyl lithium, creating a potent intermediate that can be used in further chemical transformations. wikipedia.org

Utilization in the Synthesis of Complex Organic Molecules

The 2,3-dihydrofuran ring is a fundamental core structure employed in the assembly of more complex organic molecules. organic-chemistry.orgacs.org Its inherent reactivity allows it to be a starting point for building larger molecular architectures. Multicomponent reactions, for instance, are employed to construct highly functionalized dihydrofuran derivatives that serve as key intermediates in multi-step syntheses. bohrium.com The strategic construction of the furan (B31954) unit via dihydrofuran intermediates is a notable method for embedding this heterocycle into complex molecular frameworks. organic-chemistry.org

Role in Heterocyclic Compound Synthesis

Beyond being a target molecule, this compound can act as a precursor for the synthesis of other heterocyclic compounds. The Feist-Benary furan synthesis, a classic method for preparing furans, proceeds through a 2,3-dihydrofuran intermediate. wikipedia.org This highlights a direct synthetic pathway from a dihydrofuran to a fully aromatic furan. Another example is the conversion to different heterocyclic systems, such as the formation of 1,2-dioxetanes through photooxygenation. acs.org

Table 1: Synthesis of Heterocycles from Dihydrofuran Precursors

| Starting Material | Reaction Type | Resulting Heterocycle | Reference |

|---|---|---|---|

| α-Halogen Ketones & β-Dicarbonyls | Feist-Benary Synthesis | 2,3-Dihydrofuran (intermediate) leading to Furan | wikipedia.org |

| This compound | Photooxygenation | 1,2-Dioxetane | acs.org |

Applications in Materials Science (e.g., as a monomer or in NLO chromophores)

The dihydrofuran structure is relevant in the field of materials science, both as a precursor to monomers and as a component in advanced functional materials.

Monomer and Polymer Precursor : The parent compound, 2,3-dihydrofuran, is an effective monomer for Ring-Opening Metathesis Polymerization (ROMP). bohrium.com Additionally, its role as a precursor to 1,4-butanediol makes it indirectly crucial for the synthesis of widely used polymers, including polyesters and polyurethanes. google.com